molecular formula C12H13N3O2 B14910874 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide

2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide

Cat. No.: B14910874
M. Wt: 231.25 g/mol
InChI Key: LDIQXHCNGAXEQT-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-(1H-pyrazol-3-yl)acetamide is an organic compound that features a benzyloxy group attached to an acetamide moiety, with a pyrazolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate acylating agent.

    Acetamide Formation: The acetamide moiety is formed by reacting an acyl chloride or anhydride with an amine.

    Pyrazolyl Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-N-(1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The acetamide moiety can be reduced to form an amine.

    Substitution: The pyrazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted pyrazolyl derivatives.

Scientific Research Applications

2-(Benzyloxy)-N-(1H-pyrazol-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(1H-pyrazol-3-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific therapeutic area being investigated.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: This compound shares the pyrazolyl group but differs in the rest of the structure.

    2,6-di(1H-pyrazol-3-yl)pyridine: Another compound with pyrazolyl groups, used in different applications.

Uniqueness

2-(Benzyloxy)-N-(1H-pyrazol-3-yl)acetamide is unique due to the combination of its benzyloxy, acetamide, and pyrazolyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-phenylmethoxy-N-(1H-pyrazol-5-yl)acetamide

InChI

InChI=1S/C12H13N3O2/c16-12(14-11-6-7-13-15-11)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H2,13,14,15,16)

InChI Key

LDIQXHCNGAXEQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NC2=CC=NN2

Origin of Product

United States

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